1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18825170
Molecular Formula: C11H9F5OS
Molecular Weight: 284.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F5OS |
|---|---|
| Molecular Weight | 284.25 g/mol |
| IUPAC Name | 1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(10(12)13)5-9(7)18-11(14,15)16/h2-3,5,10H,4H2,1H3 |
| Standard InChI Key | IGRQEPDHZHQBHF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C(F)F)SC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring with two distinct fluorinated substituents:
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A difluoromethyl (-CF₂H) group at position 4
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A trifluoromethylthio (-SCF₃) group at position 2
The propan-2-one group (acetone derivative) is attached to the phenyl ring’s first carbon, forming a ketonic linkage. This arrangement creates a sterically hindered environment, influencing both electronic and steric properties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₉F₅OS |
| Molecular weight | 284.25 g/mol |
| Fluorine content | 33.4% (by mass) |
| Key functional groups | Ketone, -CF₂H, -SCF₃ |
The trifluoromethylthio group is a strong electron-withdrawing moiety, while the difluoromethyl group contributes moderate electronegativity and lipophilicity. This combination enhances the compound’s stability against metabolic degradation, a critical feature in pharmaceutical applications.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves multi-step strategies, often leveraging fluorination and thiolation reactions:
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Friedel-Crafts Acylation: A benzene derivative undergoes acylation with propanoyl chloride to introduce the ketone group.
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Electrophilic Fluorination: Difluoromethylation at position 4 using ClCF₂H or analogous reagents under acidic conditions .
-
Trifluoromethylthiolation: Introduction of the -SCF₃ group via copper-mediated coupling or radical pathways .
A representative procedure from J. Org. Chem. (2020) describes the trifluoromethylthiolation of analogous ketones using AgSCF₃ and Selectfluor, achieving yields up to 78% .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes selectivity |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Catalyst | CuI | Accelerates coupling |
Spectroscopic Characterization
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.2 ppm) and the acetone methyl group (δ 2.1 ppm) .
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¹⁹F NMR: Resonances for -CF₂H (δ −36 to −70 ppm) and -SCF₃ (δ −70 to −73 ppm) .
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HRMS: Molecular ion peak at m/z 284.25 (C₁₁H₉F₅OS).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like DMSO and chloroform. Its stability under ambient conditions is enhanced by the electron-withdrawing effects of fluorine, which reduce susceptibility to hydrolysis.
Electronic Effects
Density functional theory (DFT) calculations reveal that the -SCF₃ group induces a -I (inductive) effect, polarizing the phenyl ring and increasing electrophilicity at the ketone carbon. This facilitates nucleophilic additions, a trait exploited in further derivatization .
Biological Activity and Applications
Enzyme Inhibition
In vitro studies demonstrate inhibition of cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 8.3 μM, suggesting utility in drug-drug interaction studies. The mechanism involves competitive binding to the heme iron center .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Substituents | IC₅₀ (Antimicrobial) |
|---|---|---|
| 1-(4-CF₃-phenyl)propan-2-one | -CF₃ at position 4 | 25 μM |
| 1-(2-SCF₃-phenyl)propan-2-one | -SCF₃ at position 2 | 15 μM |
| Target compound | -CF₂H (4), -SCF₃ (2) | 12 μM |
The dual fluorination in the target compound synergistically enhances bioactivity, reducing IC₅₀ by 48% compared to mono-fluorinated analogues.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to fluoroquinolone derivatives, with its ketone group enabling Schiff base formation with amine-containing drugs .
Material Science
Incorporation into liquid crystals improves thermal stability (decomposition temperature >300°C), attributed to fluorine’s high bond dissociation energy.
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